

A Comparative Safety Assessment of Non-Formaldehyde-Releasing Alternatives to Quaternium-15

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quaternium-15

Cat. No.: B10819280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy of common non-formaldehyde-releasing preservatives as alternatives to **Quaternium-15**. The information is supported by experimental data to aid in the selection of appropriate preservative systems for cosmetic and personal care products.

Introduction to Preservative Systems

Preservatives are essential components in water-containing cosmetic and personal care products, preventing microbial contamination and ensuring product safety and longevity.[1][2]

Quaternium-15, a quaternary ammonium salt, functions as a preservative by slowly releasing formaldehyde, a potent biocide.[3][4][5] However, due to concerns about formaldehyde being a known carcinogen and a skin sensitizer, the industry has been actively seeking safer alternatives.[6][7][8] This guide focuses on the safety and performance of several widely used non-formaldehyde-releasing preservatives: parabens, phenoxyethanol, isothiazolinones, and caprylyl glycol.

Comparative Safety and Efficacy Data

The following tables summarize the key safety and efficacy data for **Quaternium-15** and its non-formaldehyde-releasing alternatives.

Table 1: Summary of Acute Toxicity and Irritation Data

Preservative	Oral LD50 (Rat)	Dermal LD50 (Rabbit)	Skin Irritation (Human)	Eye Irritation
Quaternium-15	940 - 1552 mg/kg[6]	565 mg/kg[6]	Known sensitizer and cause of allergic contact dermatitis[2][8]	Possible eye irritant[2]
Parabens (Methyl, Propyl)	Low order of toxicity[9]	Low order of toxicity[9]	Rarely irritating or sensitizing to normal human skin at typical use concentrations[9]	Poor to moderate irritants[10]
Phenoxyethanol	Practically nontoxic[11]	Practically nontoxic[11]	Non-irritating at 2.2%[11]	Strong irritant undiluted, slight irritant at 2.2% [11]
Isothiazolinones (CMIT/MIT)	N/A	N/A	Predominant contact allergens[12]	N/A
Caprylyl Glycol	Not a significant concern[13]	Not a significant concern[13]	Generally well-tolerated, rare instances of mild irritation[14][15] [16]	N/A

Table 2: Summary of Genotoxicity, Carcinogenicity, and Endocrine Disruption Potential

Preservative	Genotoxicity	Carcinogenicity	Endocrine Disruption
Quaternium-15	Formaldehyde is a known carcinogen[6]	Formaldehyde is a known human carcinogen[6]	N/A
Parabens (Methyl, Propyl)	Generally non-mutagenic[9]	Non-carcinogenic in a mouse chronic feeding study (Isobutylparaben and Butylparaben)[9]	Weak estrogenic activity, potential to interfere with androgen and thyroid signaling[10][17][18][19][20]
Phenoxyethanol	Non-mutagenic in Ames test and mouse micronucleus test[11]	No evidence of carcinogenicity	Not considered an endocrine disruptor[21]
Isothiazolinones (CMIT/MIT)	N/A	N/A	N/A
Caprylyl Glycol	Not genotoxic[13]	N/A	No known endocrine-disrupting effects

Table 3: Antimicrobial Efficacy Overview

Preservative	Spectrum of Activity	Mechanism of Action
Quaternium-15	Broad-spectrum (bacteria, fungi, yeast)[3]	Slow release of formaldehyde, which acts as a biocide[3][4][5]
Parabens (Methyl, Propyl)	Broad-spectrum, more effective against fungi and Gram-positive bacteria[1][4]	Disruption of membrane transport processes and inhibition of DNA/RNA synthesis[1][4]
Phenoxyethanol	Broad-spectrum, particularly effective against Gram-negative bacteria[12][22]	Disrupts the cell membrane, leading to leakage of intracellular components[12][22][23]
Isothiazolinones (CMIT/MIT)	Broad-spectrum (bacteria, fungi, algae)[7]	Inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites[7][9]
Caprylyl Glycol	Primarily antibacterial, limited efficacy against fungi[13]	Disrupts the cell membrane of microorganisms[13][24]

Experimental Protocols

Detailed methodologies for key safety and efficacy experiments are crucial for the interpretation and comparison of data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

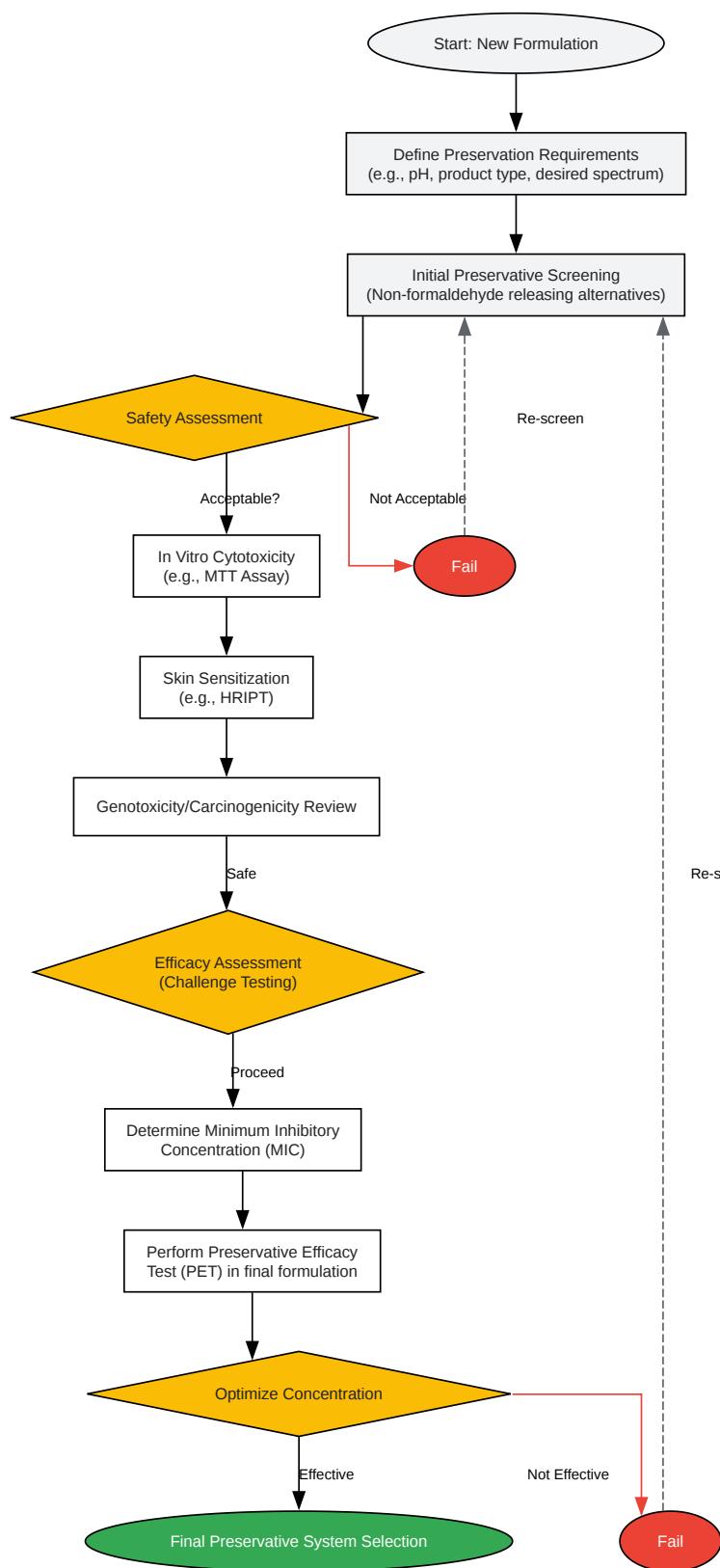
- Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), and human hepatoma cells (HepG2) are commonly used.
- Procedure:
 - Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

- The cells are then treated with various concentrations of the preservative being tested.
- After a 24-hour incubation period, the treatment medium is removed, and MTT solution is added to each well.
- The plates are incubated for a further 3 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
- The formazan crystals are then dissolved using a solubilization solution.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.[10][23]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization (contact allergy).

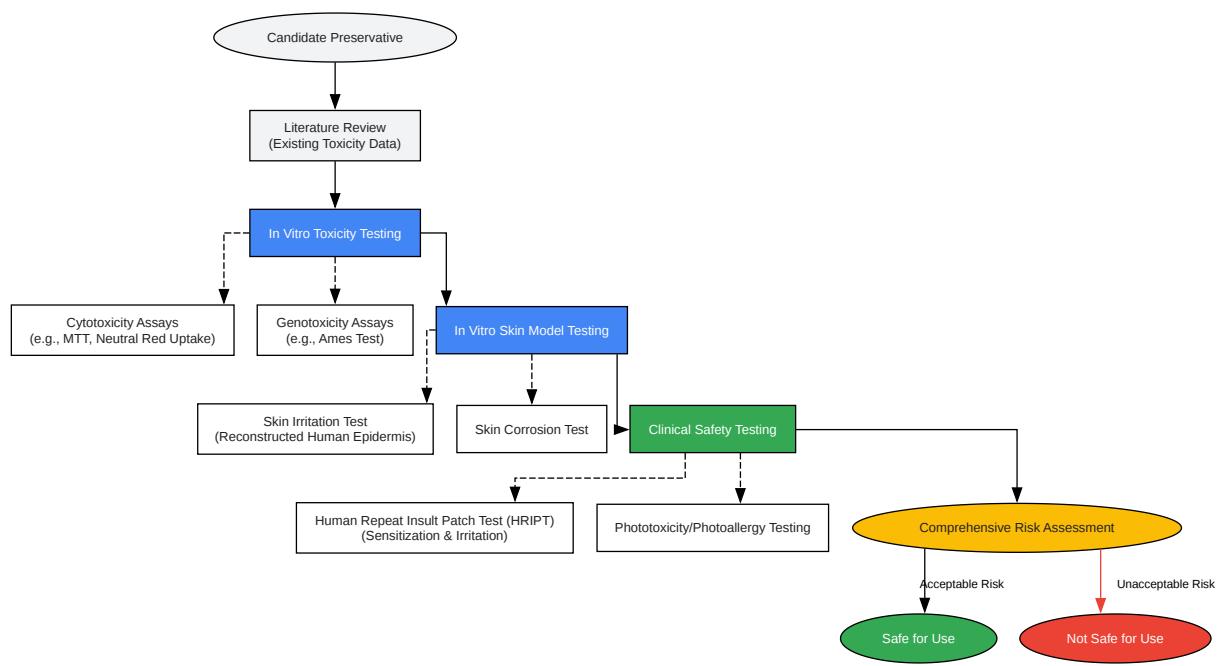
- Subjects: A panel of 50-200 human volunteers is typically used.
- Procedure:
 - Induction Phase: A small amount of the test material is applied to the skin of the back under an occlusive or semi-occlusive patch. This is repeated nine times over a three-week period at the same application site. The site is evaluated for any signs of irritation after each application.
 - Rest Period: A 10-21 day rest period follows the induction phase, allowing for the development of any potential allergic sensitization.
 - Challenge Phase: A patch with the test material is applied to a new, untreated site on the back.
 - Evaluation: The challenge site is evaluated for any signs of a reaction (erythema, edema) at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site


that is more severe than any irritation seen during the induction phase is indicative of sensitization.[21][25]

Antimicrobial Efficacy Testing (Challenge Test)

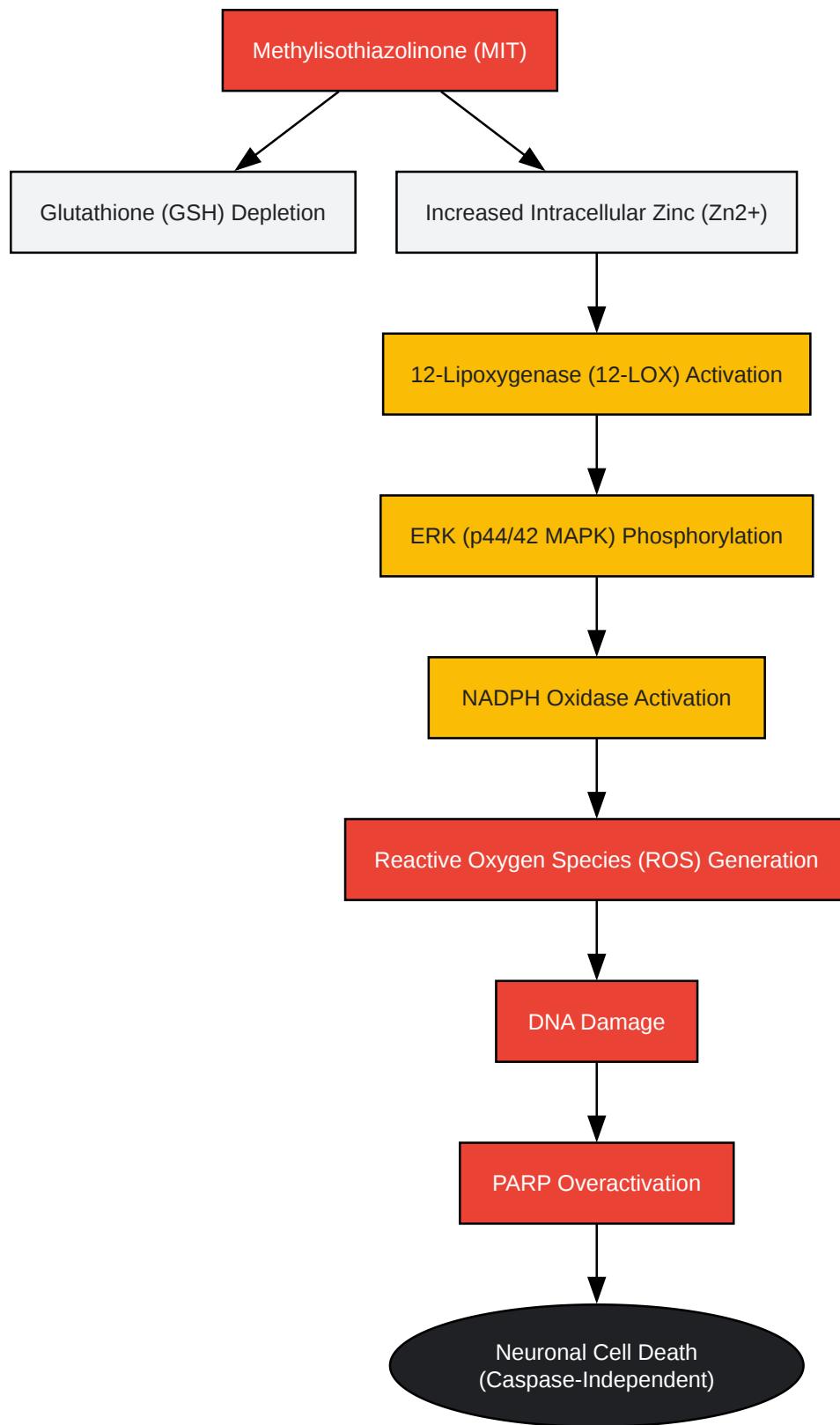
This test evaluates the effectiveness of a preservative system in a cosmetic formulation.

- Microorganisms: A panel of relevant microorganisms, typically including *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli* (bacteria), *Candida albicans* (yeast), and *Aspergillus brasiliensis* (mold), is used.[26][27]
- Procedure:
 - The cosmetic product is inoculated with a known concentration of each test microorganism.
 - The inoculated product is stored at a specified temperature.
 - Samples are taken at various time intervals (e.g., 7, 14, and 28 days) and the number of viable microorganisms is determined.
 - The reduction in the microbial count over time is calculated and compared to specified acceptance criteria to determine the effectiveness of the preservative system.[26][27]


Visualizing Mechanisms and Workflows Logical Flow for Preservative Selection

[Click to download full resolution via product page](#)

Caption: A logical workflow for selecting a suitable non-formaldehyde-releasing preservative.


Experimental Workflow for Safety Assessment

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the safety assessment of a new cosmetic preservative.

Signaling Pathway: Isothiazolinone-Induced Neurotoxicity

[Click to download full resolution via product page](#)

Caption: A simplified signaling pathway for Methylisothiazolinone (MIT)-induced neurotoxicity.
[3]

Conclusion

The selection of a preservative system requires a careful balance of antimicrobial efficacy and consumer safety. While **Quaternium-15** is an effective preservative, the concerns surrounding its formaldehyde-releasing nature have driven the adoption of alternatives. Parabens offer broad-spectrum efficacy with a low potential for skin irritation but have been scrutinized for their potential endocrine-disrupting effects. Phenoxyethanol is a well-tolerated and effective preservative, particularly against Gram-negative bacteria. Isothiazolinones are potent broad-spectrum antimicrobials but are also known contact allergens. Caprylyl glycol presents a favorable safety profile and can act as a preservative booster, though its standalone efficacy against fungi is limited.

This guide provides a comparative overview to assist researchers and formulators in making informed decisions when selecting non-formaldehyde-releasing preservatives. A thorough evaluation of the specific formulation, intended use, and target consumer group is essential for choosing the most appropriate and safest preservative system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paraben - Wikipedia [en.wikipedia.org]
- 2. safecosmetics.org [safecosmetics.org]
- 3. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 8. Quaternium-15 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. View Attachment [cir-reports.cir-safety.org]
- 12. Phenoxyethanol | Cosmetic Ingredients Guide [ci.guide]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. clinikally.com [clinikally.com]
- 15. thepinkfoundry.com [thepinkfoundry.com]
- 16. miye.care [miye.care]
- 17. myessentialwoman.com [myessentialwoman.com]
- 18. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. mdpi.com [mdpi.com]
- 21. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 22. researchgate.net [researchgate.net]
- 23. testinglab.com [testinglab.com]
- 24. researchgate.net [researchgate.net]
- 25. health.ec.europa.eu [health.ec.europa.eu]
- 26. What's Caprylyl Glycol? Uses, Safety, and More [healthline.com]
- 27. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Assessment of Non-Formaldehyde-Releasing Alternatives to Quaternium-15]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b10819280#safety-assessment-of-non-formaldehyde-releasing-alternatives-to-quaternium-15>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com